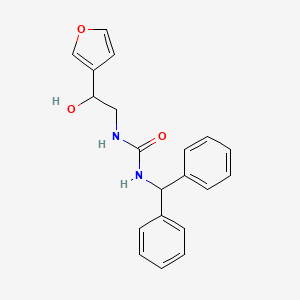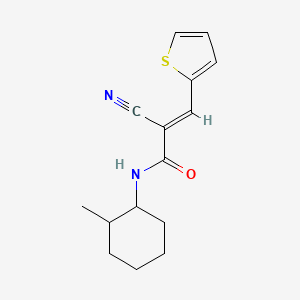
1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea is a chemical compound that has been widely studied for its potential use in scientific research. This compound, also known as BFEU, has been found to have a variety of biochemical and physiological effects that make it useful in a range of different experiments.
Applications De Recherche Scientifique
Radical-Scavenging Activity
Compounds containing furan units, such as urceolatin isolated from marine red algae, have shown significant radical-scavenging activity. This suggests potential applications in antioxidant therapies or materials (Ke Li et al., 2008).
Enzyme Inhibition
Certain furan derivatives have been synthesized and evaluated for their enzyme inhibitory activities, such as 5-lipoxygenase inhibition, indicating potential therapeutic applications in diseases where enzyme modulation is beneficial (K. Ohemeng et al., 1994).
Acetylcholinesterase Inhibition
Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize spacer length and conformational flexibility, have been assessed for antiacetylcholinesterase activity. This points to potential use in treating neurodegenerative diseases like Alzheimer’s (J. Vidaluc et al., 1995).
DNA Interaction
Studies on Schiff bases containing urea groups have investigated their interaction with DNA, revealing that these compounds can bind to DNA in an intercalative mode. This property could be harnessed in the design of novel therapeutics or in biotechnological applications (D. Ajloo et al., 2015).
Organic Synthesis
Research has also explored the synthesis of furan derivatives from functionalized nitroalkanes, indicating the value of these compounds in organic synthesis and potentially in pharmaceutical development (A. Palmieri et al., 2010).
Propriétés
IUPAC Name |
1-benzhydryl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-18(17-11-12-25-14-17)13-21-20(24)22-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,18-19,23H,13H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUUURNZTBYPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-cyanophenyl)acetamide](/img/structure/B2431643.png)
![N-Propan-2-yl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2431646.png)



![6-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2431655.png)
![N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2431657.png)



![2-phenyl-5-(trifluoromethyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2431662.png)
![Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2431663.png)
![2-(4-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2431664.png)
